molecular formula C8H16ClNO3 B2743758 Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride CAS No. 2219370-69-9

Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride

Cat. No. B2743758
CAS RN: 2219370-69-9
M. Wt: 209.67
InChI Key: AFSKNCZBTONMMG-UHFFFAOYSA-N
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Description

Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride, also known as MAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAP is a derivative of oxolane, which is a cyclic ether with a five-membered ring containing an oxygen atom.

Scientific Research Applications

Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride has been shown to exhibit anticancer, antifungal, and antibacterial activity. In materials science, Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride has been used as a building block for the synthesis of various polymers and dendrimers. In organic synthesis, Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride has been used as a chiral auxiliary for the synthesis of various enantiomerically pure compounds.

Mechanism of Action

The exact mechanism of action of Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride is not well understood. However, it is believed that Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride exerts its biological activity by inhibiting various enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride exhibits anticancer activity by inhibiting the growth of cancer cells. In addition, Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride has been shown to exhibit antifungal and antibacterial activity by inhibiting the growth of various fungi and bacteria. However, the exact mechanism by which Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride exerts its biological activity is not well understood.

Advantages and Limitations for Lab Experiments

Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it can be easily modified to incorporate various functional groups. In addition, Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride exhibits a high degree of stereochemistry, which makes it useful for the synthesis of enantiomerically pure compounds. However, Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride also has some limitations. It is relatively unstable and can decompose under certain conditions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride. One area of research is the development of new synthetic methods for Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride and its derivatives. Another area of research is the investigation of the mechanism of action of Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride and its derivatives. In addition, there is a need for further studies to evaluate the potential applications of Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride in various fields, including medicinal chemistry, materials science, and organic synthesis.

Synthesis Methods

Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride can be synthesized through a multi-step process, which involves the reaction of oxolane with various reagents. The first step involves the reaction of oxolane with sodium hydride to form a sodium salt. This salt is then reacted with methyl acrylate to form the corresponding ester. The final step involves the reaction of the ester with ammonia to form Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride.

properties

IUPAC Name

methyl 3-(3-aminooxolan-3-yl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-11-7(10)2-3-8(9)4-5-12-6-8;/h2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSKNCZBTONMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1(CCOC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride

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